N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an ethyl group at the 5-position, a phenyl group at the 4-position, and a pyrrolidin-1-ylacetamide moiety at the 2-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-14-16(13-8-4-3-5-9-13)19-17(22-14)18-15(21)12-20-10-6-7-11-20/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBXDHDOXYZGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CN2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Substituents: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Attachment of the Pyrrolidin-1-ylacetamide Moiety: This step involves the nucleophilic substitution of the thiazole ring with a pyrrolidin-1-ylacetamide derivative. The reaction is typically carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions. Common reagents include halogens, alkyl halides, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Halogens, alkyl halides, amines; reactions often require the presence of a base (e.g., sodium hydroxide) and are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazoline derivatives
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been studied for its antimicrobial, antifungal, and antiviral properties. The compound exhibits inhibitory effects against a range of pathogenic microorganisms.
Medicine: Research has focused on its potential as an anti-inflammatory, analgesic, and anticancer agent. The compound has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide
- N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide
- N-(5-ethyl-4-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide
Uniqueness
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide is unique due to the specific combination of substituents on the thiazole ring, which imparts distinct biological activities and chemical properties. The presence of the ethyl and phenyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
